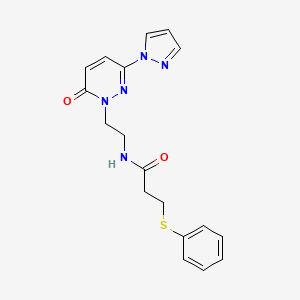![molecular formula C9H7N3 B2994778 4-[Amino(cyano)methyl]benzonitrile CAS No. 760130-79-8](/img/structure/B2994778.png)
4-[Amino(cyano)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Amino(cyano)methyl]benzonitrile, also known as 4-Aminobenzonitrile, is an organic chemical compound with the molecular formula C7H6N2 . It is used as an amino substituted benzonitrile with hypotensive activity and as a radioprotective agent . It is also used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .
Synthesis Analysis
4-Aminobenzonitrile has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side chain . It has also been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .Molecular Structure Analysis
The molecular structure of 4-Aminobenzonitrile consists of a benzene ring with an amino group (-NH2) and a nitrile group (-CN) attached to it . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis
4-Aminobenzonitrile can undergo various chemical reactions. For instance, it can be reduced to primary amines using diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride .Physical And Chemical Properties Analysis
4-Aminobenzonitrile is a solid substance with a melting point of 83-85 °C (lit.) . It is soluble in ethyl acetate, dichloromethane, and chloroform, but insoluble in water .Applications De Recherche Scientifique
1. Derivatization Reagent in Capillary Zone Electrophoretic Analysis 4-Aminobenzonitrile has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . In this application, the compound is used to modify the structures of these sugars, allowing them to be separated and analyzed more effectively.
2. Synthesis of Methacrylic Monomers and Polythiophenes This compound has also been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain . These materials have potential applications in the field of optoelectronics, where they can be used to create devices such as solar cells and light-emitting diodes (LEDs).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that benzonitrile derivatives can react with amines to afford n-substituted benzamides after hydrolysis . This suggests that 4-[Amino(cyano)methyl]benzonitrile may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . This suggests that it may interact with these biochemical pathways.
Result of Action
It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . This suggests that it may have an impact on these molecules at the molecular and cellular level.
Propriétés
IUPAC Name |
4-[amino(cyano)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCFEYGENCIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2994709.png)


![2-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile;hydrochloride](/img/structure/B2994713.png)
![8-(5,7-dichloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2994714.png)

